molecular formula C11H11N3O B009499 (4-aminophenyl)(1-methyl-1H-imidazol-2-yl)methanone CAS No. 110698-60-7

(4-aminophenyl)(1-methyl-1H-imidazol-2-yl)methanone

Cat. No.: B009499
CAS No.: 110698-60-7
M. Wt: 201.22 g/mol
InChI Key: SFKMWUTWFHTKRN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Mechanism of Action

The mechanism of action of imidazole derivatives can vary widely depending on the specific compound and its biological activity. For example, some imidazole derivatives have been found to have antibacterial, antifungal, and antitumor activities .

Safety and Hazards

The safety and hazards of a specific imidazole derivative would depend on the specific compound. Some imidazole derivatives are used in commercially available drugs, suggesting that they have been found to be safe for use under certain conditions .

Future Directions

The broad range of chemical and biological properties of imidazole makes it an important synthon in the development of new drugs . Therefore, research into new imidazole derivatives and their potential applications is a promising area for future study .

Properties

IUPAC Name

(4-aminophenyl)-(1-methylimidazol-2-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O/c1-14-7-6-13-11(14)10(15)8-2-4-9(12)5-3-8/h2-7H,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFKMWUTWFHTKRN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN=C1C(=O)C2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30406955
Record name (4-aminophenyl)(1-methyl-1H-imidazol-2-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30406955
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>30.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49678184
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

110698-60-7
Record name (4-aminophenyl)(1-methyl-1H-imidazol-2-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30406955
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(4-aminophenyl)(1-methyl-1H-imidazol-2-yl)methanone
Reactant of Route 2
Reactant of Route 2
(4-aminophenyl)(1-methyl-1H-imidazol-2-yl)methanone
Reactant of Route 3
(4-aminophenyl)(1-methyl-1H-imidazol-2-yl)methanone
Reactant of Route 4
(4-aminophenyl)(1-methyl-1H-imidazol-2-yl)methanone
Reactant of Route 5
(4-aminophenyl)(1-methyl-1H-imidazol-2-yl)methanone
Reactant of Route 6
(4-aminophenyl)(1-methyl-1H-imidazol-2-yl)methanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.